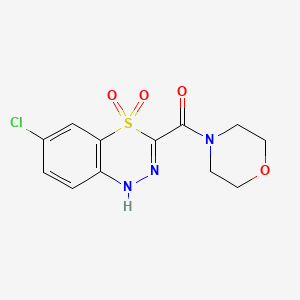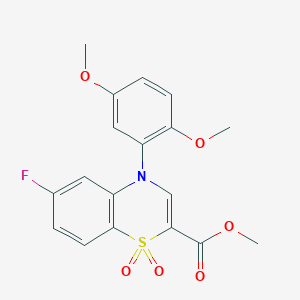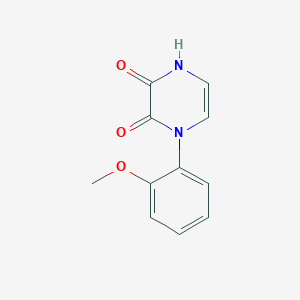![molecular formula C11H12N4O3 B6420266 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326904-75-9](/img/structure/B6420266.png)
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is a derivative of the oxadiazole class of compounds . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of an acetohydrazide with an arylaldehyde . For example, 2-methoxybenzohydrazide can be synthesized from methyl 2-methoxybenzoate, which is then treated with different arylaldehydes to afford the desired compounds . The dehydrocyclization of the resulting compound can yield the target compound .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and the general structure of oxadiazoles . It contains a 1,3,4-oxadiazole ring attached to a 3-methoxyphenyl group at the 5-position and an acetohydrazide group at the 2-position .Applications De Recherche Scientifique
Anti-Inflammatory Applications
This compound has been used in the synthesis of new heterocyclic compounds with promising biological activities . Specifically, it has been used in the formation of Schiff base derivatives, which have shown significant anti-inflammatory properties . These derivatives have been tested using the carrageenan induced rat paw edema test .
Anti-Oxidant Applications
In addition to their anti-inflammatory properties, these Schiff base derivatives have also demonstrated in vitro anti-oxidant activities . These activities were evaluated using the DPPH free radical scavenging assay .
Molecular Docking Studies
Molecular docking studies have been conducted with these Schiff base derivatives to understand their binding affinity against target proteins . This information is crucial in the development of new drugs .
Synthesis of Imine Derivatives
The compound has been used in the microwave-assisted synthesis of imine derivatives . These derivatives have shown promising biological activities, making them of interest for medical and biological applications .
Pharmacophore Development
Oxadiazoles, such as the one in this compound, have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
High-Energy Core Development
Oxadiazole derivatives have shown favorable oxygen balance and positive heat of formations, establishing themselves as potential high-energy cores .
Antifungal Activity
New 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methy])benzo[d]thiazol-2(3H)-ones have been synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids . These compounds have shown antifungal activity .
Material Science Applications
Oxadiazoles have been of considerable importance in different fields such as material science . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of novel 1,3,4-oxadiazole-based drugs, structural modifications to ensure high cytotoxicity towards malignant cells, and the study of their interactions with various biological targets could be potential areas of future research .
Mécanisme D'action
Target of Action
It’s structurally similar to j147, a potent neurogenic and neuroprotective drug candidate initially developed for the treatment of neurodegenerative conditions . Therefore, it’s plausible that this compound may also target similar pathways.
Mode of Action
Based on its structural similarity to j147, it might interact with its targets in a similar manner
Biochemical Pathways
It’s structurally similar to j147, which impacts many pathways implicated in the pathogenesis of diabetic neuropathy . Therefore, it’s plausible that this compound may also affect similar pathways.
Result of Action
It’s structurally similar to j147, which has reported effects against both alzheimer’s disease and ageing in mouse models of accelerated aging . Therefore, it’s plausible that this compound may have similar effects.
Propriétés
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-4-2-3-7(5-8)11-15-14-10(18-11)6-9(16)13-12/h2-5H,6,12H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBFIFIDXZTXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6420187.png)
![methyl 9-(4-chlorophenyl)-11-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6420189.png)




![8-ethyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420218.png)
![3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420228.png)
![3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420235.png)
![3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420240.png)
![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420273.png)
![2-[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420282.png)
